molecular formula C35H33ClN2O5 B12373949 RhQ-DMB

RhQ-DMB

Cat. No.: B12373949
M. Wt: 597.1 g/mol
InChI Key: NYEHEDIJSZVAPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RhQ-DMB involves the esterification of rhodamine Q with o,o’-dimethoxybenzyl alcohol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified using column chromatography to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

RhQ-DMB undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted esters or amides.

Comparison with Similar Compounds

Similar Compounds

    Rhodamine 123: Another rhodamine derivative used as a fluorescent dye and P-glycoprotein inhibitor.

    Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties but different inhibitory activity.

    Rhodamine B: Commonly used as a dye, with less specificity for P-glycoprotein inhibition.

Uniqueness of RhQ-DMB

This compound stands out due to its superior affinity and inhibitory activity against P-glycoprotein compared to other rhodamine derivatives . Its unique structure, featuring the o,o’-dimethoxybenzyl ester moiety, contributes to its high potency and specificity .

Properties

Molecular Formula

C35H33ClN2O5

Molecular Weight

597.1 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)methyl 2-(2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoate;chloride

InChI

InChI=1S/C35H32N2O5.ClH/c1-39-30-12-5-13-31(40-2)27(30)20-41-35(38)24-11-4-3-10-23(24)34-25-16-21-8-6-14-36-28(21)18-32(25)42-33-19-29-22(17-26(33)34)9-7-15-37-29;/h3-5,10-13,16-19,36H,6-9,14-15,20H2,1-2H3;1H

InChI Key

NYEHEDIJSZVAPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)COC(=O)C2=CC=CC=C2C3=C4C=C5CCC[NH+]=C5C=C4OC6=C3C=C7CCCNC7=C6.[Cl-]

Origin of Product

United States

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